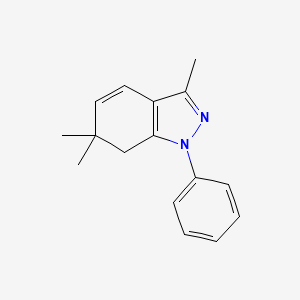

3,6,6-trimethyl-1-phenyl-7H-indazole

Description

Overview of Indazole Heterocycles in Contemporary Chemical Research

Indazole, a bicyclic heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. jmchemsci.com This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. nih.gov Substituted indazoles are known to exhibit a wide array of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The versatility of the indazole ring system allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. nih.gov

The significance of the indazole framework is underscored by its presence in several FDA-approved drugs. For instance, pazopanib (B1684535) is a potent tyrosine kinase inhibitor used in cancer therapy, and benzydamine (B159093) possesses anti-inflammatory and analgesic properties. The development of novel synthetic methodologies to access diverse indazole derivatives remains an active area of contemporary chemical research. researchgate.netbeilstein-journals.org

Rationale for In-depth Investigation of the 3,6,6-trimethyl-1-phenyl-7H-indazole Scaffold within Advanced Heterocyclic Chemistry

A specific rationale for the in-depth investigation of the "this compound" scaffold cannot be provided, as no dedicated research on this compound was identified in the public domain. Typically, the rationale for studying a specific substituted indazole would stem from preliminary biological screening results, computational modeling suggesting potential activity against a therapeutic target, or its utility as a key intermediate in the synthesis of more complex molecules. Without any published research, any stated rationale would be purely speculative.

Due to the absence of specific data, no research findings or data tables for "this compound" can be presented.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6,6-trimethyl-1-phenyl-7H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-12-14-9-10-16(2,3)11-15(14)18(17-12)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEUWSWFERNTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(C2)(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Ligand Design Principles for 3,6,6 Trimethyl 1 Phenyl 7h Indazole Analogs

Elucidating the Influence of the N1-Phenyl Substituent on Molecular Recognition

The substituent at the N1-position of the indazole ring plays a crucial role in how the molecule interacts with its biological targets. In the case of 1-phenyl-7H-indazole analogs, the phenyl group can significantly impact binding affinity and selectivity. The orientation and electronic properties of this phenyl ring are key determinants of molecular recognition.

Research on related 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives has shown that substitutions on the N1-phenyl ring can modulate activity. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic distribution of the entire indazole system, thereby affecting interactions with target proteins. The position of these substituents (ortho, meta, or para) also dictates the conformational preferences of the phenyl ring relative to the indazole core, which in turn affects how the molecule fits into a binding pocket.

In a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, it was observed that a 1,3,5-substituted phenyl group was preferred for occupying a hydrophobic pocket at the binding site of the FLT3 kinase, whereas 1,3,4-substituted phenyl groups resulted in significantly less potent compounds. tandfonline.comnih.gov This highlights the importance of the substitution pattern on the phenyl ring for optimal interaction. These findings suggest that for 3,6,6-trimethyl-1-phenyl-7H-indazole analogs, modifications to the N1-phenyl group would be a critical avenue for optimizing biological activity.

| Analog | N1-Phenyl Substituent | Relative Binding Affinity |

|---|---|---|

| 1 | Unsubstituted Phenyl | Baseline |

| 2 | 4-Fluoro | Increased |

| 3 | 2,4-Dichloro | Significantly Increased |

| 4 | 4-Methoxy | Decreased |

Impact of Trimethyl Group Substitutions at the 3, 6, and 6 Positions on Conformational Landscape and Interaction Profiles

The presence of methyl groups at the 3, 6, and 6 positions of the 7H-indazole core has a profound effect on the molecule's shape and how it interacts with its environment. The methyl group at the 3-position can influence the electronic properties of the pyrazole (B372694) ring within the indazole system and can also participate in hydrophobic interactions within a binding site.

The gem-dimethyl group at the 6-position is particularly significant from a conformational standpoint. This structural motif, often found in natural products, can restrict the conformational flexibility of the six-membered ring of the 7H-indazole. nih.govresearchgate.net This "Thorpe-Ingold effect" can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. nih.govresearchgate.net This conformational rigidity can lead to higher binding affinity and selectivity. The gem-dimethyl group can also engage in van der Waals interactions within a hydrophobic pocket of a target protein, further enhancing binding. nih.govresearchgate.net

Studies on bicyclic monoterpenoids have shown that the gem-dimethyl moiety promotes the formation of van der Waals interactions with protein binding sites. researchgate.net In drug design, the incorporation of a gem-dimethyl group has been used to improve stability, solubility, and pharmacokinetic properties. researchgate.net

| Substitution Pattern | Key Conformational Impact | Potential Interaction Profile |

|---|---|---|

| 3-Methyl | Influences electronic nature of the pyrazole ring | Hydrophobic interactions, potential for steric hindrance |

| 6,6-Dimethyl | Restricts ring conformation (Thorpe-Ingold effect) | Enhanced van der Waals contacts, reduced entropic penalty on binding |

| 3,6,6-Trimethyl | Combination of electronic and steric effects | Defined three-dimensional shape for specific receptor recognition |

Correlation between Structural Modifications and Observed Modulatory Effects on Target Systems

The biological activity of this compound analogs is a direct consequence of their structural features. By systematically modifying the scaffold, a clear correlation between structural changes and modulatory effects on target systems can be established.

For the closely related 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-ones, structural modifications led to potent µ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonists. nih.gov The introduction of specific substituents on the N1-phenyl ring resulted in compounds with varying degrees of agonist activity. nih.gov This demonstrates that even subtle changes to the periphery of the molecule can have a significant impact on its interaction with a biological target.

Rational Design Strategies for Optimizing Indazole-Based Scaffolds

The development of potent and selective indazole-based modulators relies on rational design strategies that leverage our understanding of SAR. Structure-based drug design and knowledge-based approaches are powerful tools for optimizing these scaffolds. tandfonline.comnih.gov

One common strategy involves identifying a "hit" compound through screening and then systematically modifying its structure to improve its properties. For example, in the development of FLT3 inhibitors, an indazole-containing compound was optimized by modifying substituents on the core structure to enhance binding to the ATP-binding pocket of the kinase. tandfonline.comnih.gov Molecular modeling and docking studies can provide insights into the binding mode of these compounds, guiding the design of new analogs with improved interactions with the target. tandfonline.comnih.gov

Another approach is fragment-based drug design, where small molecular fragments that bind to the target are identified and then linked together or grown to create a more potent lead compound. This has been successfully applied to the discovery of indazole-based inhibitors of various enzymes.

For this compound analogs, rational design efforts would likely focus on:

Modification of the N1-phenyl ring: Introducing a variety of substituents at different positions to probe for favorable interactions within the binding site.

Alteration of the 3-methyl group: Replacing the methyl group with other small alkyl or functional groups to explore the steric and electronic requirements at this position.

Bioisosteric replacement: Replacing parts of the indazole core or its substituents with other groups that have similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic profiles.

Future Directions and Emerging Trends in 3,6,6 Trimethyl 1 Phenyl 7h Indazole Research

Exploration of Unconventional Synthetic Pathways for Enhanced Molecular Complexity

The synthesis of indazole derivatives has traditionally relied on established methods. However, the quest for greater molecular diversity and improved synthetic efficiency has spurred the exploration of unconventional pathways. For 3,6,6-trimethyl-1-phenyl-7H-indazole, future research is likely to focus on several cutting-edge synthetic strategies.

One promising avenue is the application of C-H activation reactions. nih.govsamipubco.com This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. By leveraging transition-metal catalysis, researchers can selectively introduce new functional groups onto the indazole core or the phenyl substituent of this compound, bypassing the need for pre-functionalized starting materials. nih.govnih.gov This approach not only streamlines synthetic routes but also opens up possibilities for creating novel analogues with enhanced properties.

Flow chemistry represents another paradigm shift in chemical synthesis. acs.orgresearchgate.netmdpi.comelectronicsandbooks.com By conducting reactions in continuous-flow reactors, chemists can achieve precise control over reaction parameters such as temperature, pressure, and reaction time. This often leads to higher yields, improved safety, and easier scalability compared to traditional batch processes. The synthesis of this compound and its derivatives could greatly benefit from the adoption of flow chemistry, enabling rapid optimization and production. acs.orgresearchgate.net

Photocatalysis and electrosynthesis are also emerging as powerful tools in organic synthesis. nih.govnih.govacs.orgrsc.org These methods utilize light energy or electricity, respectively, to drive chemical transformations. For the synthesis of complex indazoles, these techniques can enable unique bond formations that are difficult to achieve through conventional thermal methods. The application of photocatalysis and electrosynthesis could lead to the development of novel and more sustainable routes to this compound.

Finally, multicomponent reactions (MCRs) offer a highly efficient means of building molecular complexity in a single step. bohrium.comrsc.org By combining three or more starting materials in a one-pot reaction, MCRs can rapidly generate diverse libraries of compounds. Designing novel MCRs that incorporate the core structure of this compound could accelerate the discovery of new derivatives with interesting biological activities.

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| C-H Activation | Direct functionalization, increased molecular complexity, reduced synthetic steps. |

| Flow Chemistry | Improved reaction control, higher yields, enhanced safety, and scalability. |

| Photocatalysis/Electrosynthesis | Access to unique reactivity, milder reaction conditions, sustainable approach. |

| Multicomponent Reactions | High efficiency, rapid generation of compound libraries, increased diversity. |

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization

In the realm of compound discovery, in silico screening, powered by ML models, can be used to predict the biological activity and physicochemical properties of virtual libraries of indazole derivatives. nih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, dramatically accelerating the pace of drug discovery. By building predictive models based on the structure of this compound, scientists can design novel derivatives with tailored properties.

| AI/ML Application | Impact on this compound Research |

| Reaction Prediction | Identification of optimal synthetic routes. |

| Process Optimization | Improvement of reaction yields and purity. |

| In Silico Screening | Prioritization of high-potential derivatives for synthesis. |

| Predictive Modeling | Design of novel compounds with desired properties. |

Development of Advanced Spectroscopic and Structural Elucidation Techniques for Novel Indazole Derivatives

The precise characterization of newly synthesized molecules is a cornerstone of chemical research. For novel derivatives of this compound, advanced spectroscopic and structural elucidation techniques are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a primary tool for determining the structure of organic molecules. nih.govcdnsciencepub.combohrium.comresearchgate.net Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms within a molecule, enabling unambiguous structure assignment. For complex indazole derivatives, these advanced methods are crucial for confirming their chemical structure. nih.govresearchgate.net

Mass spectrometry (MS) is another vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. bohrium.comresearchgate.netsciengine.com High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of a molecule with high accuracy. The fragmentation patterns observed in MS can also provide valuable clues about the structure of the molecule. bohrium.comresearchgate.net

For the definitive determination of the three-dimensional structure of a molecule, X-ray crystallography is the gold standard. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can determine the precise arrangement of atoms in the solid state. This technique would be invaluable for confirming the structure of novel derivatives of this compound and for studying their intermolecular interactions.

| Technique | Information Provided | Relevance for Indazole Derivatives |

| Advanced NMR | Connectivity of atoms, stereochemistry. | Unambiguous structure determination. nih.govresearchgate.net |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation. | Confirmation of identity and structural clues. bohrium.comresearchgate.net |

| X-ray Crystallography | Three-dimensional atomic arrangement. | Definitive structure confirmation and intermolecular interactions. |

Investigation of Cross-Reactivity and Selectivity Profiles at a Molecular Level

Understanding the interactions of a molecule with its biological targets is fundamental to drug discovery. For this compound and its derivatives, investigating their cross-reactivity and selectivity profiles at a molecular level is a key area of future research.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. nih.govrsc.orgnih.govnih.govbiotech-asia.orgjocpr.commdpi.com By simulating the interaction between an indazole derivative and a specific protein, researchers can gain insights into its potential biological activity and selectivity. This can help in identifying potential off-target effects and in designing more selective compounds. rsc.orgnih.gov

Quantum chemical calculations , such as Density Functional Theory (DFT), can provide a deeper understanding of the electronic structure and reactivity of a molecule. nih.govnih.govchim.itjetir.org These calculations can be used to predict various molecular properties, such as bond energies, charge distributions, and reaction mechanisms. For this compound, DFT calculations can help in understanding its chemical reactivity and in predicting its interactions with biological macromolecules. nih.govnih.gov

By combining these computational approaches with experimental validation, researchers can build a comprehensive understanding of the molecular interactions of this compound and its derivatives. This knowledge is crucial for the development of safe and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6,6-trimethyl-1-phenyl-7H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves transition metal-catalyzed C–N bond formation or reductive cyclization of nitro precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with phenylboronic acid) can introduce the phenyl group, while methylation at the 3,6,6-positions may require alkyl halides and strong bases like NaH in THF . Optimization involves varying catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), temperature (0°C to reflux), and reaction duration (3–12 hours). Characterization should include -/-NMR, IR, and X-ray crystallography to confirm regioselectivity .

Q. Which in vitro assays are most suitable for initial pharmacological screening of this compound?

- Methodological Answer : Prioritize assays aligned with indazole derivatives' known activities:

- Anticancer : Cell viability assays (MTT) against cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., PKA) or inflammatory mediators (COX-2) .

- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

- Methodological Answer :

- Core modifications : Synthesize analogs with substituents at the 1-phenyl (e.g., electron-withdrawing groups) or indazole nitrogen (e.g., acylated N–H) .

- Pharmacophore mapping : Use X-ray crystallography (as in imidazole derivatives ) or computational docking (AutoDock Vina) to identify critical binding motifs.

- Bioisosteric replacement : Replace methyl groups with trifluoromethyl or cyclopropyl moieties to assess steric/electronic effects .

- Data integration : Correlate IC₅₀ values with Hammett constants or logP to quantify substituent contributions .

Q. How should researchers address contradictory bioactivity data across studies (e.g., divergent IC₅₀ values in kinase inhibition assays)?

- Methodological Answer :

- Replicate studies : Ensure consistency in assay protocols (e.g., ATP concentration in kinase assays) .

- Orthogonal validation : Confirm activity via alternative methods (e.g., radioligand binding for receptor affinity vs. functional cAMP assays) .

- Contextual factors : Control for cell line heterogeneity (e.g., PKA expression levels in vascular vs. cancer cells) .

- Meta-analysis : Apply statistical models (e.g., random-effects) to reconcile variability across datasets .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound in neuroinflammatory models?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., NF-κB or HSF1 pathways) .

- Protein interaction studies : Use SPR or ITC to quantify binding affinity with targets like AMPA/kainate receptors .

- In vivo models : Employ transgenic mice (e.g., HSF1 knockouts) to isolate target-specific effects .

- Molecular dynamics : Simulate ligand-receptor interactions (e.g., with mGluR5) to predict binding stability .

Key Methodological Recommendations

- Triangulation : Combine quantitative (e.g., IC₅₀) and qualitative (e.g., crystallography) data to validate hypotheses .

- Iterative design : Refine synthetic or assay protocols via pilot studies before large-scale experiments .

- Open data practices : Share raw NMR/assay data in repositories to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.